(6-Oxo-3-pentyloxan-2-yl) acetate
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Overview
Description
(6-Oxo-3-pentyloxan-2-yl) acetate is a chemical compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.288 g/mol . It is known for its unique structure, which includes an oxan ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-3-pentyloxan-2-yl) acetate typically involves the reaction of 3-pentyloxan-2-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-3-pentyloxan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxan derivatives. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
(6-Oxo-3-pentyloxan-2-yl) acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Oxo-3-pentyloxan-2-yl) acetate involves its interaction with specific molecular targets. The oxan ring and acetate group play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (6-Oxo-3-pentyloxan-2-yl) propionate
- (6-Oxo-3-pentyloxan-2-yl) butyrate
- (6-Oxo-3-pentyloxan-2-yl) valerate
Uniqueness
Compared to similar compounds, (6-Oxo-3-pentyloxan-2-yl) acetate exhibits unique reactivity due to the presence of the acetate group. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
23330-10-1 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(6-oxo-3-pentyloxan-2-yl) acetate |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-10-7-8-11(14)16-12(10)15-9(2)13/h10,12H,3-8H2,1-2H3 |
InChI Key |
XXBSZTCPBJFCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=O)OC1OC(=O)C |
Origin of Product |
United States |
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